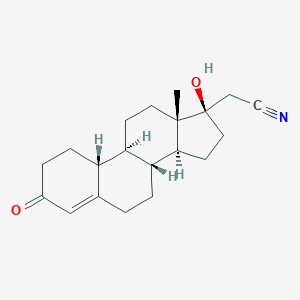

17alpha-Cyanomethyl-19-nortestosterone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17alpha-Cyanomethyl-19-nortestosterone is a synthetic steroid compound with significant implications in reproductive biology and medicine. It is a metabolite of Norethindrone, a progestin used in combination with estrogen as a contraceptive . The compound is known for its intricate structure and diverse properties, making it a subject of interest in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Cyanomethyl-19-nortestosterone typically involves the starting material Estra-3,5-dien-17-one, 3-methoxy-.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organic chemistry, involving multiple reaction steps under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 17alpha-Cyanomethyl-19-nortestosterone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different steroid analogs .

Aplicaciones Científicas De Investigación

17alpha-Cyanomethyl-19-nortestosterone has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the synthesis of other steroids and in studying reaction mechanisms.

Biology: The compound is studied for its effects on cellular processes and its potential as a biomarker.

Medicine: It is investigated for its role in contraceptive formulations and hormone replacement therapies.

Mecanismo De Acción

The mechanism of action of 17alpha-Cyanomethyl-19-nortestosterone involves its interaction with specific molecular targets and pathways. As a metabolite of Norethindrone, it binds to progesterone receptors, modulating gene expression and influencing reproductive functions . The compound’s effects are mediated through its ability to alter the activity of enzymes and other proteins involved in hormone regulation .

Comparación Con Compuestos Similares

Norethindrone: A synthetic progestin used in contraceptives.

Levonorgestrel: Another progestin with similar applications.

Dienogest: A progestin used in the treatment of endometriosis.

Uniqueness: 17alpha-Cyanomethyl-19-nortestosterone is unique due to its specific structural modifications, which confer distinct biological activities compared to other progestins. Its cyanomethyl group at the 17alpha position differentiates it from other compounds, influencing its binding affinity and activity at progesterone receptors .

Actividad Biológica

17alpha-Cyanomethyl-19-nortestosterone (often referred to as Dienogest) is a synthetic progestin derived from nortestosterone, notable for its unique cyanomethyl group at the 17α position. This modification enhances its biological activity and differentiates it from other progestins, enabling various applications in reproductive health and medicine. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Chemical Structure and Modifications

Dienogest's structure is characterized by the following features:

- Cyanomethyl Group : This group at the 17α position is crucial for its binding affinity to progesterone receptors.

- Absence of Ethynyl Group : Unlike many other progestins, Dienogest lacks an ethynyl group, which influences its pharmacological profile and reduces its interaction with cytochrome P450 enzymes involved in steroid metabolism .

Dienogest primarily exerts its effects through:

- Receptor Binding : It binds to progesterone receptors, leading to modulation of gene expression associated with reproductive functions. Its affinity for these receptors is comparable to that of other progestins like norethindrone .

- Antiandrogenic Activity : Dienogest demonstrates antiandrogenic properties, which may alleviate symptoms related to androgen excess, such as acne and hirsutism. Its activity as an androgen receptor antagonist is approximately 30-40% that of cyproterone acetate .

Pharmacokinetics

The pharmacokinetic profile of Dienogest includes:

- Bioavailability : Its lipophilic nature allows for efficient absorption and distribution within the body.

- Metabolism : Studies indicate that it undergoes metabolic transformations primarily in the liver, yielding various metabolites that retain some biological activity. Notably, microbial transformations can lead to 5α-reduced metabolites, which may have different pharmacological effects .

Clinical Applications

Dienogest has been investigated for several clinical applications:

- Endometriosis Treatment : Clinical trials have shown that Dienogest effectively reduces pain associated with endometriosis. In a study involving 90 patients, those treated with Dienogest reported higher satisfaction rates compared to those receiving combined oral contraceptives (COCs) .

- Contraceptive Use : As a progestin in contraceptive formulations, it provides effective ovulation suppression with a favorable side effect profile compared to traditional estrogen-progestin combinations.

Case Studies

- Endometriosis Management : A study evaluated the efficacy of continuous Dienogest (2.5 mg/day) in women with endometriosis-related pain. Results indicated significant improvements in pain relief and quality of life over a 12-month period, with only a small percentage experiencing adverse effects like weight gain and decreased libido .

- Comparative Efficacy : In a randomized controlled trial comparing Dienogest to surgical intervention for deep dyspareunia associated with endometriosis, patients receiving Dienogest reported gradual yet progressive pain relief throughout the study duration. Notably, those without deep infiltrating endometriosis showed superior outcomes compared to surgical options .

Safety Profile

Dienogest is generally well-tolerated; however, common adverse effects include:

Propiedades

IUPAC Name |

2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,15-18,23H,2-10H2,1H3/t15-,16+,17+,18-,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEXGMZKAAFZNS-JBKQDOAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(CC#N)O)CCC4=CC(=O)CCC34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=CC(=O)CC[C@H]34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67473-36-3 |

Source

|

| Record name | 17alpha-Cyanomethyl-19-nortestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067473363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.